molecular formula C13H13F3N2S B3120015 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 258353-09-2

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3120015
CAS No.: 258353-09-2
M. Wt: 286.32 g/mol
InChI Key: YYIUOUBMCUOXSR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring with a trifluoromethyl group attached to a phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.

    4,4-Dimethyl-1-[3-(chloromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6,6-dimethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c1-12(2)6-7-18(11(19)17-12)10-5-3-4-9(8-10)13(14,15)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUOUBMCUOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

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